L-Tryptophan ethyl ester hydrochloride

説明

特性

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYCVVSLYSXAK-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-28-7 | |

| Record name | L-Tryptophan, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-tryptophanate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tryptophanate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Tryptophan Ethyl Ester Hydrochloride

This guide provides a comprehensive technical overview of L-Tryptophan ethyl ester hydrochloride, a pivotal derivative of the essential amino acid L-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and diverse applications, grounding all information in established scientific literature.

Introduction: The Significance of this compound

L-Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] It serves as a fundamental building block in protein synthesis and is a metabolic precursor for several bioactive compounds, most notably the neurotransmitter serotonin (5-hydroxytryptamine) and the neurohormone melatonin.[1][2] The inherent properties of L-tryptophan, however, such as its limited solubility in organic solvents, can pose challenges in certain experimental and pharmaceutical contexts.

The esterification of L-tryptophan to form its ethyl ester derivative, and its subsequent conversion to the hydrochloride salt, significantly enhances its utility. This compound exhibits improved solubility and bioavailability, making it a more versatile intermediate for organic synthesis and a valuable compound for various research applications.[3] This guide will explore the key technical aspects of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 2899-28-7 | [3] |

| Molecular Formula | C₁₃H₁₆N₂O₂·HCl | [3] |

| Molecular Weight | 268.74 g/mol | [3] |

| Appearance | White to grey powder | [3] |

| Melting Point | 214 - 216 °C | [3] |

| Optical Rotation | [α]²⁰/D = +10±1°, c = 2% in H₂O | |

| Solubility | Soluble in water and ethanol.[3][4] Sparingly soluble in aqueous buffers and requires dissolution in an organic solvent like DMSO for better aqueous buffer solubility. | |

| Storage Conditions | Store at 0 - 8 °C | [3] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of L-tryptophan with ethanol in the presence of an acid catalyst. The following protocol is a synthesized methodology based on established procedures for amino acid esterification.[5]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

L-Tryptophan

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous ethanol (5-10 mL per gram of L-tryptophan) and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution. Caution: This step is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and triturate to induce the precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification

The crude product can be recrystallized from a mixture of ethanol and diethyl ether to achieve high purity.[5]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. Expected chemical shifts (δ) in DMSO-d₆ would include signals for the indole ring protons, the α-proton, the β-protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the amine and indole N-H protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the α- and β-carbons, and the carbons of the ethyl group.[6][7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include:

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak would correspond to the mass of the free base (C₁₃H₁₆N₂O₂).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound. A typical method would involve:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is commonly employed, for instance, with Solvent A as water with 0.1% trifluoroacetic acid (TFA) and Solvent B as acetonitrile with 0.1% TFA.

-

Detection: UV detection at 280 nm, corresponding to the absorbance of the indole ring.[8]

-

Flow Rate: 1.0 mL/min.

-

Applications in Research and Drug Development

This compound is a versatile molecule with several important applications in scientific research and pharmaceutical development.

Precursor in Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules. The esterification of the carboxylic acid group protects it, allowing the amino group to be available for other reactions, such as peptide bond formation.[3]

A notable example is its use in the synthesis of Tadalafil (Cialis) , a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. Several synthetic routes to Tadalafil utilize L-tryptophan esters as a starting material.[4]

Neuroscience Research

As a derivative of L-tryptophan, the ethyl ester is a valuable tool in neuroscience research. It is used in studies investigating the synthesis and metabolism of serotonin.[3] By providing a more bioavailable form of tryptophan, researchers can modulate serotonin levels in experimental models to better understand its role in mood, sleep, and various neurological conditions.[10]

Prodrug Potential and Pharmacological Activity

The esterification of L-tryptophan can be considered a prodrug approach. The ester group can be hydrolyzed in vivo by esterases to release the active L-tryptophan. This can lead to improved pharmacokinetic properties.

Interestingly, L-Tryptophan ethyl ester has been shown to possess pharmacological activity in its own right. A study demonstrated that it can induce vasodilation by inhibiting voltage-operated calcium channels in smooth muscle cells, an effect not observed with L-tryptophan itself.[11] This suggests that the ester derivative may have direct biological effects that warrant further investigation.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.

Conclusion

This compound is a chemically and biologically significant molecule that serves as a cornerstone in various fields of scientific inquiry. Its enhanced physicochemical properties compared to its parent amino acid make it an invaluable tool for organic synthesis, particularly in the development of pharmaceuticals like Tadalafil. Furthermore, its role in neuroscience research and its own potential pharmacological activities continue to open new avenues for investigation. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in the effective utilization of this versatile compound.

References

- Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.

- Dthis compound | C13H17ClN2O2 | CID 11173230. PubChem. [Link]

- Supporting Information. The Royal Society of Chemistry. [Link]

- The pharmacokinetics of L-tryptophan following its intravenous and oral administr

- US20120123124A1 - Manufacturing process for Tadalafil from racemic or L-tryptophan.

- Vibrational Spectra and Analysis of Tryptophan. Asian Journal of Chemistry. [Link]

- HPLC Method Development and Validation for Pharmaceutical Analysis.

- Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K | Request PDF.

- The metabolic fate of infused L-tryptophan in men: possible clinical implications of the accumulation of circulating tryptophan and tryptophan metabolites. PubMed. [Link]

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929).

- (PDF) L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications.

- L-Tryptophan ethyl ester hydro | 93690-5G | SIGMA-ALDRICH | SLS Ireland. SLS Ireland. [Link]

- Steps for HPLC Method Valid

- (PDF) Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.

- Article. SciELO. [Link]

- BMRB entry bmse000050 - L-Tryptophan. Biological Magnetic Resonance Bank. [Link]

- Metabolism of an oral tryptophan load. I: Effects of dose and pretreatment with tryptophan. PMC - NIH. [Link]

- L-Tryptophan, ethyl ester. SpectraBase. [Link]

- Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Compar

- CN105037240A - Preparing method for tryptophan ester hydrochloride.

- Validation of HPLC Techniques for Pharmaceutical Analysis.

- L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indic

- Synthetic biology advances drive greener production of tryptophan-based pharmaceuticals. BioDesign Research. [Link]

- L-tryptophan is a dietary precursor of brain serotonin. Serotonin synthesis occurs as summarized above in the postganglionic serotonergic neurons.

- L-tryptophan administration and increase in cerebral serotonin levels: System

- A systematic review of the effect of L-tryptophan supplementation on mood and emotional functioning. PubMed. [Link]

- L-Tryptophan. NIST WebBook. [Link]

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- (PDF) Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K.

- L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. PMC - NIH. [Link]

- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. PMC - PubMed Central. [Link]

- Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan deriv

- CN105037240B - The preparation method of tryptophan esters hydrochloride.

Sources

- 1. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic biology advances drive greener production of tryptophan-based pharmaceuticals | EurekAlert! [eurekalert.org]

- 3. chemimpex.com [chemimpex.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. scielo.br [scielo.br]

- 6. Dthis compound | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. L-tryptophan administration and increase in cerebral serotonin levels: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Tryptophan Ethyl Ester Hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

L-Tryptophan ethyl ester hydrochloride, a derivative of the essential amino acid L-tryptophan, stands as a pivotal molecule in contemporary biomedical research and pharmaceutical development. Its enhanced solubility and bioavailability compared to the parent amino acid make it a superior precursor for the synthesis of a multitude of bioactive compounds and a valuable tool in neuroscience.[1] This guide, designed for the discerning researcher, offers a comprehensive exploration of its chemical architecture, synthesis, analytical characterization, and its critical role in serotonergic pathways. Authored from the perspective of a Senior Application Scientist, this document blends theoretical knowledge with practical, field-tested insights to provide a self-validating resource for laboratory and clinical applications.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of L-tryptophan. The esterification of the carboxyl group of L-tryptophan with ethanol enhances its lipophilicity, which can facilitate its transport across biological membranes, while the hydrochloride salt improves its stability and handling properties.

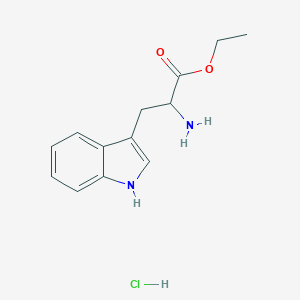

The core structure consists of an indole ring attached to an alanine ethyl ester backbone. The presence of the chiral center at the alpha-carbon (Cα) dictates its stereochemistry as the L-enantiomer, which is the biologically active form.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O₂·HCl | [1] |

| Molecular Weight | 268.74 g/mol | [1] |

| Appearance | White to grey powder | [1] |

| Melting Point | 214 - 225 °C (decomposes) | [1][2] |

| Optical Rotation | [α]²⁰/D = +7 ± 2° (c=1 in water) | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Storage | 0 - 8 °C, under inert gas | [1] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of L-tryptophan. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically hydrogen chloride.

Diagram: Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: Fischer Esterification

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

-

L-Tryptophan

-

Absolute Ethanol (200 proof)

-

Hydrogen Chloride (gas) or Thionyl Chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Suspension: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-tryptophan (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of L-tryptophan).

-

Causality: Using an excess of ethanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield as per Le Châtelier's principle.[3]

-

-

Acidification: Cool the suspension to 0 °C in an ice bath. Slowly bubble dry hydrogen chloride gas through the stirred suspension. Alternatively, add thionyl chloride (1.1-1.2 equivalents) dropwise.

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[3] Performing this step at 0 °C controls the exothermic reaction and minimizes potential side reactions.

-

-

Reflux: After the addition of the acid catalyst, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating the reaction to reflux provides the necessary activation energy for the esterification to proceed at a reasonable rate.

-

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation: To the resulting viscous oil or solid, add anhydrous diethyl ether and triturate (scrape and stir) to induce the precipitation of the hydrochloride salt.

-

Causality: this compound is insoluble in diethyl ether, a non-polar solvent, causing it to precipitate out of the solution, while any remaining non-polar impurities will remain dissolved.

-

-

Filtration and Drying: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to remove all traces of solvent.

Purification: Recrystallization

For applications requiring very high purity, recrystallization is recommended.

Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of hot methanol or ethanol.

-

Crystallization: Slowly add a non-polar "anti-solvent" such as diethyl ether or hexane to the hot solution until it becomes slightly cloudy.

-

Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.[4]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 600 MHz): The proton NMR spectrum provides detailed information about the structure.

-

δ 11.45 (s, 1H): Indole N-H proton.[5]

-

δ 8.96 (s, 1H): Broad singlet corresponding to the three protons of the protonated amine (-NH₃⁺).

-

δ 7.90 (d, J = 2.6 Hz, 1H): Aromatic proton at the 2-position of the indole ring.[5]

-

δ 7.72 (d, J = 7.9 Hz, 1H): Aromatic proton at the 4-position of the indole ring.[5]

-

δ 7.44-7.39 (m, 1H): Aromatic proton at the 7-position of the indole ring.[5]

-

δ 7.14 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H): Aromatic proton at the 6-position of the indole ring.[5]

-

δ 7.08 (ddd, J = 8.0, 7.0, 1.1 Hz, 1H): Aromatic proton at the 5-position of the indole ring.[5]

-

δ 4.25 (q, J = 7.1 Hz, 2H): Methylene protons (-CH₂) of the ethyl ester group.[5]

-

δ 1.31 (t, J = 7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester group.[5]

-

-

¹³C NMR (DMSO-d₆, 150 MHz): The carbon NMR spectrum confirms the carbon framework.

-

δ 164.7: Carbonyl carbon (C=O) of the ester.

-

δ 137.5, 135.6, 127.6, 126.4, 121.8, 119.5, 118.2, 111.7, 109.6, 104.6: Carbons of the indole ring.

-

δ 60.7: Methylene carbon (-CH₂) of the ethyl ester.

-

δ 14.3: Methyl carbon (-CH₃) of the ethyl ester.

-

Infrared (IR) Spectroscopy:

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Reference |

| ~3382 | Indole N-H | Stretch | [5] |

| ~3000-2800 | C-H | Stretch (aromatic and aliphatic) | [6] |

| ~1740-1750 | C=O (Ester) | Stretch | [6] |

| ~1645 | C=C | Stretch (aromatic) | [5] |

| ~1227 | C-O (Ester) | Stretch | [5] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the method of choice for determining the purity of this compound. A reverse-phase method is typically employed.

Table 3: Exemplary HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (due to the indole ring) |

| Injection Volume | 10-20 µL |

This is a general-purpose method and may require optimization for specific applications.[7]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of this compound. In positive ion mode, the molecule will be detected as the protonated molecular ion [M+H]⁺.

Expected Fragmentation Pattern:

Under collision-induced dissociation (CID), the primary fragmentation pathway is the loss of the ethyl formate group (HCOOCH₂CH₃) or the loss of ammonia (NH₃) from the protonated amino group. The indole moiety is relatively stable and will likely remain intact. A characteristic fragment is the indolylmethyl cation.[8][9]

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its primary significance lies in its role as a more bioavailable precursor to serotonin compared to L-tryptophan.

Role in Serotonin Synthesis

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter involved in the regulation of mood, sleep, appetite, and cognitive functions. Its synthesis in the brain is dependent on the availability of its precursor, L-tryptophan.

Diagram: Serotonin Synthesis Pathway

Caption: Biosynthesis of serotonin from L-Tryptophan ethyl ester.

Mechanism of Action:

-

Transport across the Blood-Brain Barrier (BBB): L-Tryptophan ethyl ester, being more lipophilic than L-tryptophan, is believed to more readily cross the BBB.[10] Once in the central nervous system, it is hydrolyzed by esterases to yield L-tryptophan and ethanol.

-

Conversion to 5-Hydroxytryptophan (5-HTP): In the brain, L-tryptophan is converted to 5-HTP by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.[11]

-

Decarboxylation to Serotonin: 5-HTP is then rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form serotonin.

By increasing the brain's supply of L-tryptophan, this compound can lead to an increase in the synthesis and release of serotonin, making it a valuable research tool for studying serotonergic pathways and a potential therapeutic agent for conditions associated with serotonin deficiency.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]

-

Ingestion: Do not ingest. If swallowed, seek medical attention.[12]

Storage:

-

Temperature: Store in a cool, dry place, typically between 0 and 8 °C.[1]

-

Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Incompatibilities: Keep away from strong oxidizing agents.[12]

References

- Supporting Inform

- Technical Support Center: Purification of L-Tryptophan Methyl Ester Hydrochloride - Benchchem

- Serotonin Biosynthesis - News-Medical.Net

- Enzymatic features of serotonin biosynthetic enzymes and serotonin biosynthesis in plants - PMC - NIH

- [Scheme of serotonin synthesis from L-tryptophane (based on El-Merahbi et al.[13] modified)]([Link])

- Serotonin Biosynthesis

- Synthesis

- SAFETY D

- tryptophan, ethyl ester, monohydrochloride - Optional[1H NMR] - Chemical Shifts

- SAFETY D

- This compound - Chem-Impex

- SAFETY D

- tryptophan, ethyl ester, monohydrochloride - Optional[13C NMR] - Spectrum - SpectraBase

- An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride - Benchchem

- The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism - PubMed

- Blood-brain barrier transfer of L-Trp and alpha-MTrp in Li-treated r

- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929)

- Fischer Esterific

- Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed

- L-Tryptophan(73-22-3) 13C NMR spectrum - ChemicalBook

- Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis | Request PDF - ResearchG

- Fischer Esterific

- How to Purify an organic compound via recrystallization or reprecipitation?

- This compound - - Sigma-Aldrich

- L-Tryptophan, ethyl ester - SpectraBase

- L -Tryptophan ethyl ester = 99.

Sources

- 1. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]

- 2. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. fishersci.com [fishersci.com]

L-Tryptophan Ethyl Ester Hydrochloride vs. L-Tryptophan: A Comparative Analysis for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Tryptophan is an essential amino acid with critical roles in protein synthesis and as a precursor to vital biomolecules like serotonin and niacin.[1][2] However, its inherent physicochemical properties, such as limited solubility in organic solvents and modest lipophilicity, can pose significant challenges in drug formulation and experimental design. L-Tryptophan ethyl ester hydrochloride emerges as a strategic modification—a prodrug form—designed to overcome these limitations. By masking the polar carboxyl group through esterification, this derivative offers enhanced lipophilicity and improved solubility in non-aqueous systems, thereby facilitating its use in a broader range of applications from peptide synthesis to advanced drug delivery systems.[3][4] This guide provides a detailed comparative analysis of these two molecules, elucidating the causal relationships between their structural differences and their functional implications, complete with validated experimental protocols for their evaluation.

Introduction: The Rationale for Esterification

The choice between L-Tryptophan and its ethyl ester derivative is fundamentally a choice between a native biomolecule and its functionally enhanced counterpart. Understanding the rationale behind this chemical modification is key to leveraging each compound's unique advantages.

L-Tryptophan: The Biological Workhorse

L-Tryptophan is indispensable for normal physiological function. It is one of the eight essential amino acids that must be obtained from the diet and is the sole precursor for the neurotransmitter serotonin.[2] Its transport across the blood-brain barrier is a critical, competitive process, making its bioavailability a key factor in central nervous system research.[2] However, its zwitterionic nature at physiological pH contributes to high water solubility but poor solubility in organic solvents and low passive permeability across lipid membranes, limiting its application in certain drug delivery contexts.[1][5]

This compound: A Prodrug Strategy

The esterification of L-Tryptophan's carboxylic acid group to form L-Tryptophan ethyl ester is a classic prodrug strategy. This modification temporarily neutralizes the negative charge of the carboxylate, significantly increasing the molecule's overall lipophilicity. The resulting ester is more adept at crossing biological membranes and is more soluble in organic media. The hydrochloride salt form ensures that the molecule remains a stable, crystalline solid with sufficient aqueous solubility for handling and initial dissolution before potential formulation in lipid-based systems.[3] Within a biological system, endogenous esterase enzymes are expected to hydrolyze the ester bond, releasing the parent L-Tryptophan to exert its biological effect.

Sources

- 1. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. L-Tryptophan | 73-22-3 [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of L-Tryptophan Ethyl Ester Hydrochloride

This guide provides a comprehensive technical overview of L-Tryptophan ethyl ester hydrochloride, a derivative of the essential amino acid L-Tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, core biological activities, and practical applications in experimental research. We will explore its role as a serotonin precursor and its distinct vasodilatory effects, supported by detailed mechanistic insights and established experimental protocols.

Introduction: Enhanced Bioavailability and Research Versatility

This compound is a modified form of L-Tryptophan where the carboxylic acid group is esterified. This structural modification enhances its solubility and bioavailability compared to its parent amino acid, making it a valuable compound in various research and pharmaceutical contexts.[1] Its primary applications stem from its role in protein synthesis and as a precursor to the neurotransmitter serotonin, influencing mood and sleep regulation.[1] Furthermore, it is a key building block in peptide synthesis and a substrate in various enzymatic reactions.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in research settings.

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O₂·HCl |

| Molecular Weight | 268.74 g/mol |

| Appearance | White to grey powder |

| Melting Point | 214 - 216 °C |

| Optical Rotation | [α]20/D = 7 ± 2 ° (c=1 in water) |

| Storage | 0 - 8 °C |

Data sourced from Chem-Impex.[1]

Core Biological Activities

The biological significance of this compound is multifaceted, primarily revolving around its influence on the serotonergic system and its direct effects on vascular smooth muscle.

Serotonin Synthesis Pathway

L-Tryptophan is an essential amino acid and the metabolic precursor for the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in mood, sleep, and cognitive function regulation.[2][3][4] The ethyl ester derivative is designed to facilitate its transport across biological membranes, including potentially the blood-brain barrier, to serve as a more readily available substrate for serotonin synthesis.

The conversion of L-Tryptophan to serotonin involves a two-step enzymatic process:

-

Hydroxylation: L-Tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin biosynthesis.[3][5]

-

Decarboxylation: 5-HTP is then rapidly decarboxylated by aromatic L-amino acid decarboxylase to form serotonin.[5]

Caption: Serotonin synthesis from L-Tryptophan Ethyl Ester.

Vasodilatory Effects via Calcium Channel Inhibition

Contrary to the vasoconstrictive effects of serotonin, its precursor, L-Tryptophan ethyl ester, has been demonstrated to induce vasodilation and lower blood pressure.[6][7] This paradoxical effect highlights a distinct pharmacological activity of the esterified compound, independent of its conversion to serotonin.

A key study revealed that this compound preferentially relaxes resistance vessels (small mesenteric arteries) over conduit vessels (aorta).[6][7] This effect is endothelium-independent and is attributed to the blockade of voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells.[6][7]

| Experimental Observation | Finding |

| In Vivo (Sprague-Dawley rats) | Intravenous administration of L-Tryptophan ethyl ester (5–50 mg/kg) caused a rapid, dose-dependent decrease in mean arterial pressure and heart rate. L-Tryptophan itself had no such effect. |

| Ex Vivo (Isolated Arteries) | L-Tryptophan ethyl ester induced concentration-dependent relaxation of pre-constricted aortic and mesenteric artery rings. The IC₅₀ was significantly lower in mesenteric arteries (17 µM) compared to the aorta (2 mM). |

| In Vitro (Vascular Smooth Muscle Cells) | Patch-clamp studies on isolated vascular smooth muscle cells from mesenteric arteries showed that L-Tryptophan ethyl ester directly inhibited VOCC currents with an IC₅₀ of 12 µM. |

Data synthesized from Jadhav et al., British Journal of Pharmacology (2012).[6][7]

Caption: Mechanism of L-Tryptophan Ethyl Ester-induced vasodilation.

Experimental Protocols

The following protocols provide a framework for investigating the biological activities of this compound.

Protocol: Assessment of Vasodilatory Effects in Isolated Arterial Rings

This protocol is adapted from the methodology described by Jadhav et al. (2012) to assess the effects of L-Tryptophan ethyl ester on vascular tone.[6]

Objective: To determine the concentration-response relationship of this compound on pre-constricted arterial rings.

Materials:

-

Male Sprague-Dawley rats

-

Krebs buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

-

Phenylephrine or KCl for pre-constriction

-

This compound stock solution

-

Organ bath system with force transducers

Procedure:

-

Humanely euthanize a Sprague-Dawley rat in accordance with approved animal care protocols.

-

Carefully dissect the thoracic aorta and small mesenteric arteries and place them in ice-cold Krebs buffer.

-

Clean the arteries of adhering fat and connective tissue and cut them into 2-3 mm rings.

-

Mount the arterial rings in an organ bath containing Krebs buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2g for the aorta and ~0.5g for mesenteric arteries.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once the contraction is stable, add cumulative concentrations of this compound to the organ bath at regular intervals.

-

Record the changes in isometric tension until a maximal response is achieved.

-

Calculate the relaxation as a percentage of the pre-induced contraction and plot the concentration-response curve to determine the IC₅₀ value.

Self-Validation: The integrity of the endothelium can be tested by assessing the relaxation response to acetylcholine prior to the main experiment. The viability of the smooth muscle can be confirmed by the robust contractile response to the chosen vasoconstrictor.

Protocol: Patch-Clamp Electrophysiology for VOCC Inhibition

This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of L-Tryptophan ethyl ester on VOCCs in vascular smooth muscle cells.[6]

Objective: To quantify the inhibition of calcium currents by this compound.

Materials:

-

Isolated vascular smooth muscle cells (enzymatically dissociated from mesenteric arteries)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM: e.g., NaCl 135, CsCl 5.4, CaCl₂ 2, MgCl₂ 1, HEPES 10, glucose 10; pH 7.4)

-

Internal (pipette) solution (in mM: e.g., CsCl 130, MgCl₂ 2, EGTA 10, HEPES 10, ATP-Mg 4; pH 7.2)

-

This compound solutions of varying concentrations

Procedure:

-

Isolate single vascular smooth muscle cells from mesenteric arteries by enzymatic digestion (e.g., using collagenase and elastase).[6]

-

Place the cell suspension in a recording chamber on the stage of an inverted microscope.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline calcium currents.

-

Perfuse the recording chamber with external solution containing a known concentration of this compound and record the currents again.

-

Repeat step 9 with increasing concentrations of the compound to establish a dose-response relationship.

-

Analyze the current amplitude to determine the percentage of inhibition at each concentration and calculate the IC₅₀.

Causality and Self-Validation: This method directly measures the flow of ions through VOCCs, providing a direct causal link between the compound and channel activity. The stability of the seal and consistent baseline currents before drug application are critical for data validity.

Applications in Research and Drug Development

The unique biological profile of this compound makes it a valuable tool in several research areas:

-

Neuroscience: It is used to study the effects of increased serotonin precursor availability on neuronal function, behavior, and the pathophysiology of mood disorders.[1]

-

Cardiovascular Pharmacology: Its vasodilatory properties make it a lead compound for investigating novel antihypertensive agents that target VOCCs.[6][7]

-

Pharmaceutical Development: The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting sleep and mood regulation.[1]

-

Peptide Synthesis: The esterified carboxyl group allows the amino group to be readily available for peptide bond formation, making it a useful building block in synthetic chemistry.[8]

Conclusion

This compound is more than just a bioavailable precursor to serotonin. Its distinct ability to directly inhibit voltage-operated calcium channels in vascular smooth muscle reveals a complex pharmacological profile. This dual activity underscores the importance of considering the direct effects of precursor molecules in experimental design and therapeutic development. The methodologies outlined in this guide provide a robust framework for further elucidating the mechanisms and potential applications of this versatile compound.

References

- Jadhav, A., et al. (2012). L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. British Journal of Pharmacology, 166(1), 232-242. [Link]

- L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. PubMed. [Link]

- L-Tryptophan, ethyl ester, hydrochloride (1:1). PubChem. [Link]

- Dthis compound. MySkinRecipes. [Link]

- Lindseth, G., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56. [Link]

- tryptophan, ethyl ester, monohydrochloride. SpectraBase. [Link]

- This compound, min 95%, 100 grams. CP Lab Safety. [Link]

- The preparation method of tryptophan esters hydrochloride.

- L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

- Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10, 158. [Link]

- L-tryptophan Uses, Side Effects & Warnings. Drugs.com. [Link]

- Dthis compound. Molekula. [Link]

- L-Tryptophan ethyl ester hydro. SLS Ireland. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of L-Tryptophan Ethyl Ester Hydrochloride

This guide provides a comprehensive overview of the synthesis, purification, and characterization of L-Tryptophan ethyl ester hydrochloride, a crucial intermediate in peptide synthesis and various pharmaceutical applications. The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for its preparation.

Introduction: Significance and Application

This compound is the ethyl ester derivative of the essential amino acid L-tryptophan, presented as a stable hydrochloride salt. The esterification of the carboxylic acid moiety serves a critical purpose: it protects the carboxyl group from participating in unwanted side reactions, particularly during peptide bond formation where the amino group is the intended nucleophile. Its hydrochloride form enhances the compound's stability and solubility in certain solvents, making it a versatile building block in synthetic organic chemistry.

Core Synthesis Pathway: Fischer-Speier Esterification

The most prevalent and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification.[1][2] This classic reaction involves treating the parent amino acid, L-tryptophan, with an excess of ethanol in the presence of a strong acid catalyst. The acid serves two primary roles: it protonates the carboxylic acid group, rendering it more electrophilic, and it protonates the amino group, protecting it from acting as a nucleophile.[1][3]

Several methods can generate the necessary acidic conditions. While bubbling anhydrous hydrogen chloride (HCl) gas through the alcohol is a traditional approach, a more convenient and common laboratory method involves the in situ generation of HCl by reacting a reagent like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) with the alcohol.[3][4][5]

Causality Behind Experimental Choices

-

Excess Ethanol: The Fischer esterification is an equilibrium-controlled reaction.[6][7] By using ethanol as both the reactant and the solvent (a large excess), the equilibrium is shifted towards the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle.[1]

-

Acid Catalyst: The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic to be attacked by a neutral alcohol. The acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by ethanol.[2][8]

-

Thionyl Chloride (SOCl₂) as HCl Source: Adding thionyl chloride to ethanol provides a convenient way to generate anhydrous HCl within the reaction mixture. This method avoids the handling of corrosive HCl gas. The reaction is as follows: SOCl₂ + 2 EtOH → 2 HCl + SO(OEt)₂ This ensures the reaction medium is kept anhydrous, which is crucial as the presence of water would shift the equilibrium back towards the starting materials (hydrolysis of the ester).[9]

-

Reflux Conditions: The reaction is typically performed at the boiling point of the ethanol solvent (reflux, ~78 °C). The elevated temperature increases the rate of reaction, allowing the system to reach equilibrium more quickly.

Experimental Protocol: Synthesis via Thionyl Chloride Method

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| L-Tryptophan | 204.23 | 20.4 g | 0.10 |

| Absolute Ethanol (Anhydrous) | 46.07 | 250 mL | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 11.0 mL (18.1 g) | 0.15 |

| Diethyl Ether (Anhydrous) | 74.12 | 500 mL | - |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-Tryptophan (20.4 g) in absolute ethanol (250 mL).

-

Acid Catalyst Generation: Cool the suspension to 0 °C in an ice bath. While stirring vigorously, add thionyl chloride (11.0 mL) dropwise via a dropping funnel over a period of 30-45 minutes.[5] CAUTION: The addition is exothermic and releases HCl and SO₂ gases. This step must be performed in a well-ventilated chemical fume hood.[10][11][12]

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or viscous oil is the this compound.

-

Purification (Recrystallization): Dissolve the crude product in a minimum amount of warm absolute ethanol. Slowly add anhydrous diethyl ether with stirring until the solution becomes turbid. Cool the mixture in an ice bath or refrigerate overnight to induce crystallization.[13]

-

Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum. The expected yield is typically high, often exceeding 85%.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of L-Tryptophan ethyl ester HCl.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution pathway.[2] All steps of the mechanism are reversible.[1][6]

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[6][8]

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[7]

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl group, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of ethanol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.

Mechanism Diagram

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Purification and Characterization

Purity is paramount for subsequent applications. The primary method of purification is recrystallization, which effectively removes unreacted starting material and side products.[13][14]

Characterization Data

The identity and purity of the final product must be confirmed through analytical techniques.

| Property | Typical Value | Source |

| Appearance | White to off-white crystalline powder | - |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | [15] |

| Molecular Weight | 268.74 g/mol | [15][16] |

| Melting Point | 220-225 °C (decomposition) | |

| ¹H NMR (DMSO-d₆) | See discussion below for key shifts. | [17] |

| ¹³C NMR | Key shifts include ~170 ppm (ester C=O), ~61 ppm (-OCH₂-), ~14 ppm (-CH₃). | [16] |

| FT-IR (KBr, cm⁻¹) | Key peaks ~3400 (N-H, indole), ~1740 (C=O, ester), ~1230 (C-O stretch). | [18] |

¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for structural confirmation. Key expected signals include a triplet around 1.2 ppm (3H, ethyl -CH₃), a quartet around 4.1 ppm (2H, ethyl -OCH₂-), and characteristic aromatic signals for the indole ring between 7.0 and 7.6 ppm. The α-proton on the chiral center typically appears as a triplet around 4.3 ppm.[17][19]

FT-IR Spectroscopy: Infrared spectroscopy confirms the functional groups. The disappearance of the broad carboxylic acid O-H stretch from the starting material and the appearance of a strong ester carbonyl (C=O) absorption band around 1740-1750 cm⁻¹ are key indicators of a successful reaction.[18] The N-H stretch of the indole ring is also visible around 3400 cm⁻¹.[18]

Safety and Handling

-

Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[10][11][20] It should always be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][21]

-

Ethanol and Diethyl Ether: These are highly flammable solvents. All heating should be conducted using heating mantles or oil baths, and all sources of ignition must be excluded from the work area.

-

HCl and SO₂ Gas: The reaction generates toxic and corrosive gases. The entire procedure must be performed in a well-ventilated fume hood to prevent inhalation.[20]

References

- The Royal Society of Chemistry. (2024). Supporting Information for "A Biomimetic Approach to Lycogarubin C, Lynamicin D and Related Analogues".

- National Oceanic and Atmospheric Administration (NOAA). (2024). THIONYL CHLORIDE - CAMEO Chemicals.

- Chemistry Stack Exchange. (2020). Esterification of Glycine.

- Chemistry Steps. (n.d.). Fischer Esterification.

- SpectraBase. (n.d.). tryptophan, ethyl ester, monohydrochloride - Optional[13C NMR] - Spectrum.

- SciELO. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen.

- PubChem. (n.d.). Dthis compound.

- BenchChem. (2025). Synthesis of Cyclo(L-Trp-L-Trp) from L-tryptophan: Application Notes and Protocols.

- National Center for Biotechnology Information (PMC). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.

- Chemistry LibreTexts. (2023). Fischer Esterification.

- SpectraBase. (n.d.). tryptophan, ethyl ester, monohydrochloride - Optional[1H NMR] - Chemical Shifts.

- BenchChem. (2025). Technical Support Center: Purification of L-Tryptophan Methyl Ester Hydrochloride.

- Google Patents. (n.d.). CN105037240A - Preparing method for tryptophan ester hydrochloride.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.

- ChemicalBook. (2025). Thionyl chloride - Safety Data Sheet.

- The Organic Chemistry Tutor. (2017). Mechanism of the Fischer Esterification in Organic Chemistry.

- International Chemical Safety Cards (ICSC). (n.d.). THIONYL CHLORIDE.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. scielo.br [scielo.br]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Dthis compound | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 21. chemicalbook.com [chemicalbook.com]

L-Tryptophan ethyl ester hydrochloride CAS number 2899-28-7

An In-depth Technical Guide to L-Tryptophan Ethyl Ester Hydrochloride (CAS 2899-28-7)

This guide provides a comprehensive technical overview of this compound (CAS 2899-28-7), a pivotal derivative of the essential amino acid L-Tryptophan. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and critical applications, grounding all information in established scientific principles and methodologies.

Core Physicochemical & Structural Characteristics

This compound is the ethyl ester form of L-Tryptophan, presented as a hydrochloride salt. This structural modification—esterifying the carboxylic acid and forming a salt at the primary amine—is not trivial. It fundamentally alters the compound's properties compared to its parent amino acid, L-Tryptophan[1]. The ester group masks the carboxylate's polarity, increasing lipophilicity, while the hydrochloride salt enhances aqueous solubility and stability, making it a versatile reagent for both organic and aqueous-phase applications.[2] These dual characteristics are central to its utility in chemical synthesis and biological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2899-28-7 | [2] |

| Molecular Formula | C₁₃H₁₆N₂O₂ · HCl | [2][3] |

| Molecular Weight | 268.74 g/mol | [2][3][4] |

| Appearance | White to grey or light yellow crystalline powder | [2][5] |

| Melting Point | 214 - 225 °C (decomposes) | [2][5] |

| Purity (Typical) | ≥99% (HPLC) | [2] |

| Optical Rotation [α]²⁰/D | +7 to +11° (c=1 or 2 in H₂O or MeOH) | [2] |

| Storage Conditions | 0 - 8 °C, protect from light and moisture | [2][6] |

Synthesis and Purification: A Practical Workflow

The most direct and common method for preparing this compound is through Fischer-Speier esterification. This acid-catalyzed reaction between L-Tryptophan and ethanol is efficient and scalable. The choice of acid catalyst is critical; thionyl chloride (SOCl₂) is particularly effective as it reacts with ethanol to generate anhydrous HCl in situ, driving the equilibrium towards the ester product.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from standard procedures for amino acid esterification.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend L-Tryptophan (1.0 eq) in anhydrous ethanol (10-15 mL per gram of amino acid).

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: This step must be performed slowly and under cold conditions due to the exothermic reaction that generates sulfur dioxide and HCl gas. Performing this in a well-ventilated fume hood is mandatory.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 78 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator.

-

Precipitation & Isolation: To the resulting viscous residue, add diethyl ether and triturate the mixture vigorously. This step induces the precipitation of the hydrochloride salt, which is insoluble in ether.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to yield this compound as a white to off-white powder.

Analytical Characterization for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[7]

-

Gradient: A typical gradient runs from 5% B to 95% B over 20-30 minutes. Rationale: The gradient elution is necessary to ensure the separation of the polar starting material (L-Tryptophan) from the more lipophilic ester product and any potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm, leveraging the strong absorbance of the indole ring.[7]

-

Expected Result: A purity of ≥99% is typical for high-quality material.[2]

Structural Confirmation by Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include the ethyl group (a triplet and a quartet), the characteristic aromatic protons of the indole ring, and the alpha-proton of the amino acid backbone.[8][9]

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 170 ppm), the carbons of the indole ring, and the ethyl ester carbons.[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the free base (C₁₃H₁₆N₂O₂) at approximately 232.12 m/z for [M+H]⁺.

Sources

- 1. L-Tryptophan | 73-22-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Dthis compound | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929) [hmdb.ca]

- 10. spectrabase.com [spectrabase.com]

solubility of L-Tryptophan ethyl ester hydrochloride in water

An In-Depth Technical Guide to the Aqueous Solubility of L-Tryptophan Ethyl Ester Hydrochloride

Foreword

For researchers, formulation scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is paramount to its successful application. This compound, a key derivative of the essential amino acid L-Tryptophan, serves as a vital building block in peptide synthesis and as a precursor in the development of various pharmaceutical agents, notably those targeting neurological pathways.[1] Its utility is intrinsically linked to its behavior in aqueous media, making a thorough understanding of its solubility profile not just an academic exercise, but a critical prerequisite for formulation, dosing, and bioavailability studies.

This guide provides a comprehensive technical overview of the aqueous solubility of this compound. We will delve into its core physicochemical properties, the theoretical principles governing its dissolution, and present robust, field-proven methodologies for its empirical determination. By synthesizing established data from closely related analogs with fundamental chemical principles, this document serves as a practical resource for scientists navigating the challenges of preclinical and pharmaceutical development.

Physicochemical Profile

This compound is a salt, which enhances its polarity and, consequently, its solubility in aqueous solutions compared to its free base form.[2] The presence of the ethyl ester group, while making the molecule slightly more lipophilic than the parent amino acid, is counterbalanced by the ionizable amino group, which is protonated in the hydrochloride salt form. This structure dictates its interaction with polar solvents like water.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆N₂O₂ · HCl | [1] |

| Molecular Weight | 268.74 g/mol | [1][3] |

| Appearance | White to grey powder | [1] |

| Melting Point | 214 - 216 °C | [1] |

| CAS Number | 2899-28-7 | [1] |

| Optical Rotation | [α]²⁰/D = +10±1°, c = 2% in H₂O |

Fundamentals of Aqueous Solubility

The dissolution of this compound in water is governed by several interdependent factors. As a salt of a weak base (the amino group), its solubility is significantly influenced by the properties of the solvent and the solution's pH.

The Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This principle holds for amino acid derivatives. Experimental data for the closely related analog, L-Tryptophan methyl ester hydrochloride, confirms a positive correlation between temperature and solubility in water.[4] As temperature rises, the kinetic energy of the water molecules increases, enhancing their ability to overcome the lattice energy of the crystalline solid and solvate the individual ions. This relationship is crucial for designing crystallization processes and for determining optimal conditions for preparing saturated solutions.[4]

The Critical Role of pH

The solubility of amino acid esters is profoundly dependent on the pH of the aqueous medium. The molecule possesses an ionizable primary amine group. The hydrochloride salt form ensures that in a neutral to acidic solution, this amine group is protonated (-NH₃⁺), rendering the molecule highly polar and readily soluble.

Based on the behavior of the parent L-Tryptophan, we can predict a "U-shaped" solubility profile for the ethyl ester as a function of pH.[5]

-

Low pH (Acidic): The amino group is fully protonated (-NH₃⁺). The compound carries a net positive charge and exhibits high water solubility.

-

Isoelectric Point (pI): As the pH increases, the molecule will approach its isoelectric point, where the net charge is zero. At this pH, intermolecular electrostatic repulsion is minimized, leading to aggregation and a sharp decrease in solubility. This is the point of minimum solubility.

-

High pH (Alkaline): At pH values significantly above the pI, the amino group becomes deprotonated (-NH₂), and the molecule exists as the free base. While the free base is less polar than the hydrochloride salt, its solubility may increase again, though typically to a lesser extent than in acidic conditions.

Caption: Predicted relationship between pH and the solubility of this compound.

Quantitative Solubility Data: A Close Analog Study

While specific solubility data for this compound is not extensively published, a comprehensive study on its closest structural analog, L-Tryptophan methyl ester hydrochloride, provides an excellent and authoritative reference point.[4] The substitution of a methyl for an ethyl group represents a minor change in hydrophobicity, allowing this data to serve as a strong proxy for estimating behavior and designing experiments.

The mole fraction solubility (x₁) of L-Tryptophan methyl ester hydrochloride was determined using the static gravimetric method across a range of temperatures.[4]

Table 2: Mole Fraction Solubility (x₁) of L-Tryptophan Methyl Ester Hydrochloride in Water

| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (x₁) |

| 283.15 | 10.0 | 0.00901 |

| 288.15 | 15.0 | 0.00985 |

| 293.15 | 20.0 | 0.01088 |

| 298.15 | 25.0 | 0.01194 |

| 303.15 | 30.0 | 0.01311 |

| 308.15 | 35.0 | 0.01435 |

| 313.15 | 40.0 | 0.01579 |

| 318.15 | 45.0 | 0.01732 |

| 323.15 | 50.0 | 0.01903 |

| Data adapted from Xing, X., et al. (2024), Journal of Chemical & Engineering Data.[4] |

This data clearly illustrates the direct relationship between increasing temperature and increasing solubility.

Experimental Protocol: Determination of Aqueous Solubility

To obtain precise solubility data for this compound, the static gravimetric method is a robust and widely accepted technique.[4] This protocol is a self-validating system, as equilibrium is confirmed by consistent measurements over time.

Step-by-Step Methodology: Static Gravimetric Method

-

Preparation:

-

Prepare a jacketed glass vessel connected to a precision thermostatic bath capable of maintaining the temperature to within ±0.1 K.

-

Add a known volume of purified water (e.g., 50 mL) to the vessel.

-

Place a magnetic stir bar in the vessel.

-

-

Equilibration:

-

Set the thermostatic bath to the desired temperature (e.g., 298.15 K / 25 °C).

-

Allow the water to thermally equilibrate for at least 1 hour.

-

-

Saturation:

-

Add an excess amount of this compound to the equilibrated water. An excess is critical to ensure a solid phase remains, confirming saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Activate the magnetic stirrer to agitate the suspension continuously. This ensures efficient mass transfer between the solid and liquid phases.

-

-

Equilibrium Confirmation:

-

Allow the suspension to stir for a minimum of 24 hours to ensure solid-liquid equilibrium is reached.

-

After 24 hours, stop the stirring and allow the undissolved solid to settle for at least 8 hours. This creates a clear supernatant.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent aspiration of solid particles.

-

Repeat the sampling process at 4-hour intervals (e.g., at 28h and 32h) and analyze the concentration. Equilibrium is confirmed when consecutive measurements show a variation of less than 2%.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry weighing bottle (W₁).

-

Transfer the filtered supernatant sample into the weighing bottle and weigh it again (W₂). The mass of the solution is (W₂ - W₁).

-

Place the weighing bottle in a vacuum oven at a moderate temperature (e.g., 60 °C) until the water has completely evaporated and a constant mass of the dry solid is achieved.

-

Weigh the bottle containing the dry solute (W₃). The mass of the dissolved solute is (W₃ - W₁).

-

-

Calculation:

-

The mass of the solvent (water) is (W₂ - W₃).

-

Calculate the solubility in desired units (e.g., g/100g water, molality, or mole fraction).

-

Caption: Workflow for the static gravimetric method.

Analytical Protocol: HPLC Quantification

For many applications, especially when dealing with smaller sample volumes or complex matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the concentration of the dissolved analyte.

Step-by-Step Methodology: Reversed-Phase HPLC

-

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a set of calibration standards (e.g., ranging from 1 µg/mL to 100 µg/mL).

-

-

Sample Preparation:

-

Withdraw a sample of the saturated solution as described in the gravimetric protocol (Step 4.1.4).

-

Accurately dilute the sample with the mobile phase to bring its concentration within the range of the calibration curve.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A typical gradient might be 5% B to 90% B over 15 minutes. An isocratic method may also be developed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm, leveraging the strong absorbance of the indole ring.[6]

-

Injection Volume: 10 µL.

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the diluted sample(s).

-

Use the standard curve to determine the concentration of this compound in the diluted sample.

-

Back-calculate to find the concentration in the original, undiluted saturated solution.

-

Caption: Analytical workflow for HPLC-based solubility determination.

Conclusion

The aqueous solubility of this compound is a multi-faceted property governed by temperature and, most critically, pH. As a hydrochloride salt, it is engineered for enhanced water solubility under acidic to neutral conditions, a vital characteristic for its use in pharmaceutical formulations and as a reagent in aqueous reaction media. While quantitative data for this specific molecule requires empirical determination, the behavior of its close methyl ester analog provides a robust, scientifically-sound framework for prediction and experimental design. The static gravimetric and HPLC methods detailed herein represent industry-standard protocols for generating the precise, reliable solubility data required to advance research and development objectives.

References

- Xing, X., et al. (2024). Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.

- PubChem. (n.d.). Dthis compound.

- Zhang, P., et al. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry. [Link]